molecular formula C9H11BN2O5 B1450886 [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 874219-44-0

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No. B1450886
M. Wt: 238.01 g/mol
InChI Key: CMEDBCAYQJUDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura coupling . This method involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The synthesis of boronic acids can be challenging and time-consuming, but recent advances have made it possible to synthesize large libraries of boronic acid derivatives using multiple chemistries and building blocks .


Molecular Structure Analysis

The molecular formula of “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]” is C9H11BN2O5. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .


Chemical Reactions Analysis

Boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, are involved in various chemical reactions. They are used as building blocks and synthetic intermediates . They can participate in several useful transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

Environmental Applications

Boronic acids and derivatives have been extensively researched for their role in environmental remediation, particularly in water treatment. For example, boron compounds are pivotal in seawater desalination processes, where they are used to remove boron from drinking water through reverse osmosis membranes. This process is critical for providing safe drinking water in regions reliant on desalination technology (Tu, Nghiem, & Chivas, 2010).

Healthcare Applications

In the healthcare domain, boronic acid derivatives play a significant role in drug development and diagnostic applications. For instance, they are used in the design of electrochemical biosensors based on ferroceneboronic acid and its derivatives, sensitive to sugars, glycated hemoglobin, and fluoride ions, showcasing their potential in managing diabetes and monitoring other health conditions (Wang, Takahashi, Du, & Anzai, 2014).

Materials Science

In materials science, boronic acids are integral to the development of novel materials with applications ranging from optoelectronics to fire retardancy. Boronic acid compounds, through their unique chemical properties, contribute to the development of organic light-emitting diodes (OLEDs) and enhance the efficacy of fire retardant materials (Squeo & Pasini, 2020); (Marney & Russell, 2008).

Analytical Chemistry

In analytical chemistry, boronic acids are utilized for their selective binding properties, particularly in the design of sensors for detecting various biomolecules and ions. These sensors exploit the covalent interaction between boronic acids and diols or polyols, enabling the selective detection of sugars, catecholamines, and other analytes (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).

Future Directions

The study and application of boronic acids, including “[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid]”, in medicinal chemistry have been growing . Given their unique properties and versatility, boronic acids are likely to continue to be a focus of research in the future . They are increasingly being seen in approved drugs, and their preparation is relatively simple and well-known . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDBCAYQJUDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657421
Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

CAS RN

874219-44-0
Record name B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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